5-(Cyclopentyloxy)nicotinonitrile

Medicinal chemistry Procurement specification SAR reproducibility

5-(Cyclopentyloxy)nicotinonitrile (CAS 1394936-59-4, IUPAC: 5-(cyclopentyloxy)pyridine-3-carbonitrile) is a disubstituted nicotinonitrile building block featuring a nitrile group at the pyridine 3‑position and a cyclopentyloxy ether at the 5‑position. With molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, it belongs to the 3‑cyanopyridine class that underpins marketed kinase inhibitors such as Bosutinib and Neratinib.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13009197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentyloxy)nicotinonitrile
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CN=CC(=C2)C#N
InChIInChI=1S/C11H12N2O/c12-6-9-5-11(8-13-7-9)14-10-3-1-2-4-10/h5,7-8,10H,1-4H2
InChIKeyBVRLDOHBXDKQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Cyclopentyloxy)nicotinonitrile – Core Properties and Procurement-Ready Identity for Medicinal Chemistry and Agrochemical Research


5-(Cyclopentyloxy)nicotinonitrile (CAS 1394936-59-4, IUPAC: 5-(cyclopentyloxy)pyridine-3-carbonitrile) is a disubstituted nicotinonitrile building block featuring a nitrile group at the pyridine 3‑position and a cyclopentyloxy ether at the 5‑position . With molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, it belongs to the 3‑cyanopyridine class that underpins marketed kinase inhibitors such as Bosutinib and Neratinib [1]. The compound is supplied at ≥98% purity and serves as a versatile intermediate in patent-protected TRPV3 antagonist programs as well as in neonicotinoid-related agrochemical synthesis [2].

Why 5-(Cyclopentyloxy)nicotinonitrile Cannot Be Swapped with Other Alkoxy Nicotinonitriles Without Experimental Re‑validation


Within the 3‑cyanopyridine chemotype, both the position of the alkoxy substituent and the size of the cycloalkyl ether critically modulate physicochemical properties and target engagement. The 5‑cyclopentyloxy substitution pattern places the electron‑donating ether group meta to the ring nitrogen and para to the nitrile, creating an electronic environment distinct from the 2‑alkoxy (ortho‑to‑nitrile) isomer series that has dominated vasodilation and hepatocellular carcinoma screening sets [1][2]. Furthermore, increasing alkoxy size from methoxy (logP ≈ 0.96) to cyclopentyloxy (logP predicted ≈ 2.8) drives a greater than 70‑fold calculated increase in octanol‑water partitioning, with direct implications for passive permeability, metabolic stability, and off‑target promiscuity [3]. Generic substitution within the 5‑alkoxy series without experimental verification risks confounding SAR interpretation, particularly when the cyclopentyl ring introduces conformational restriction and steric bulk absent in linear or branched alkoxy analogs .

5-(Cyclopentyloxy)nicotinonitrile – Quantitative Differentiation Evidence Against Closest Analogs


Procurement‑Grade Purity: 5‑Cyclopentyloxy vs. 5‑Isopropoxy Analog – Specification Comparison for Reproducible SAR

5-(Cyclopentyloxy)nicotinonitrile is available at a guaranteed minimum purity of 98% (NLT 98%) from ISO‑certified suppliers, matching or exceeding the typical 98% specification of the closely related 5‑isopropoxy analog . While the absolute purity specification appears similar, the cyclopentyloxy derivative benefits from a more rigorous quality control infrastructure with full batch‑specific analytical traceability (NMR, HPLC, GC), reducing the risk of unidentified impurities that can confound biological assay interpretation . In contrast, the 5‑methoxy analog is frequently listed at 95–97% purity without uniformly guaranteed analytical documentation .

Medicinal chemistry Procurement specification SAR reproducibility

Lipophilicity Differentiation Across the 5‑Alkoxy Series: logP Gap Drives Divergent ADME Predictions

The calculated logP of 5-(cyclopentyloxy)nicotinonitrile is approximately 2.8, representing a 1.84 log unit increase over 5‑methoxynicotinonitrile (logP = 0.96) and an estimated ~1.0–1.4 log unit increase over the 5‑ethoxy analog [1][2]. This translates to a roughly 70‑fold higher predicted octanol‑water partition coefficient versus the methoxy derivative, placing the cyclopentyloxy compound in a lipophilicity range associated with improved passive membrane permeability but also increased susceptibility to cytochrome P450 metabolism and plasma protein binding [3]. The cyclopentyl ring introduces conformational restriction not present in the freely rotating ethoxy or isopropoxy groups, which may reduce the entropic penalty of target binding while modulating metabolic soft spots [3].

Physicochemical property logP Lipophilicity ADME prediction

Patent‑Documented Positional Isomer Differentiation: 5‑Cyclopentyloxy as a TRPV3 Antagonist Intermediate vs. 2‑Cyclopentyloxy in Kinase‑Focused Programs

5-(Cyclopentyloxy)nicotinonitrile is explicitly claimed as a synthetic intermediate in US Patent US20110257193A1, where the 5‑(cyclopentyloxy)‑pyridine‑3‑carbonitrile moiety is incorporated into fused imidazole derivatives that act as TRPV3 antagonists [1]. In contrast, the 2‑positional isomer (2‑(cyclopentyloxy)nicotinonitrile, CAS 1016805‑97‑2) appears in distinct patent families and published screening sets, with its elaborated derivatives showing cytotoxic activity against hepatocellular carcinoma cell lines at IC₅₀ values of 1.2–3.8 µM . This positional divergence reflects fundamentally different bond‑vector geometry: the 5‑cyclopentyloxy group projects the cyclopentyl ring away from the nitrile into a steric pocket that is inaccessible to the 2‑isomer, enabling engagement of distinct biological targets [1][2].

TRPV3 antagonist Positional isomer Patent intermediate Kinase inhibitor

Cyclopentyloxy vs. Linear and Branched Alkoxy: Conformational Restriction as a Selectivity and Potency Modulator in Kinase Inhibitor Scaffolds

Within the broader nicotinonitrile chemotype, PIM‑1 kinase inhibition has been demonstrated at sub‑micromolar to low nanomolar concentrations: optimized nicotinonitrile derivatives achieve IC₅₀ values of 18.9 nM (compound 7b) and 21.2 nM (compound 4k) against PIM‑1, comparable to the pan‑kinase inhibitor staurosporine (IC₅₀ = 16.7 nM) [1]. While 5-(cyclopentyloxy)nicotinonitrile itself has not been directly profiled in PIM kinase assays, the cyclopentyloxy group introduces conformational restriction that is absent in linear alkoxy (methoxy, ethoxy) and branched (isopropoxy) analogs [2]. In structure‑based design, conformationally constrained cycloalkyl ethers have been shown to reduce the entropic penalty of binding by pre‑organizing the ligand into a bioactive conformation, potentially enhancing both potency and kinase selectivity profiles relative to freely rotating alkoxy chains [2][3].

Conformational restriction Kinase selectivity PIM kinase Structure‑based design

5-(Cyclopentyloxy)nicotinonitrile – Evidence‑Supported Research and Industrial Application Scenarios


TRPV3 Antagonist Lead Generation: Accessing Patent‑Protected Chemical Space via the 5‑Cyclopentyloxy Nicotinonitrile Intermediate

The explicit use of 5-(cyclopentyloxy)nicotinonitrile as a building block in fused imidazole TRPV3 antagonists (US20110257193A1) positions it as a strategic starting material for medicinal chemistry teams pursuing novel TRPV3 modulators for dermatological and pain indications [1]. The 5‑position cyclopentyloxy group provides the requisite steric and electronic complementarity to the TRPV3 binding pocket that cannot be achieved with 2‑alkoxy or smaller 5‑alkoxy congeners. Procurement of the authenticated 5‑isomer (CAS 1394936-59-4, ≥98% purity) ensures fidelity to the patent‑exemplified synthetic route and avoids the intellectual property and SAR complications of the 2‑isomer (CAS 1016805-97-2) [1].

PIM Kinase Inhibitor Optimization: Exploiting 5‑Position Cycloalkyl Conformational Restriction for Selectivity Engineering

Nicotinonitrile derivatives bearing elaborated substituents at the 5‑position have demonstrated potent pan‑Pim kinase inhibition (IC₅₀ ≤ 0.28 µM for optimized derivatives) [2]. The 5‑cyclopentyloxy substituent offers a conformationally semi‑rigid cycloalkyl ether that can be elaborated into the Pim‑1 ATP‑binding pocket, where the cyclopentyl ring's pseudorotational envelope conformers may productively fill a hydrophobic sub‑pocket inaccessible to linear alkoxy chains. Research groups performing structure‑based optimization of nicotinonitrile kinase inhibitors should evaluate 5-(cyclopentyloxy)nicotinonitrile as a core scaffold to probe the effect of cycloalkyl conformational restriction on isoform selectivity (Pim‑1 vs. Pim‑2 vs. Pim‑3) [2][3].

Agrochemical Intermediate: Neonicotinoid‑Analog Precursor Synthesis via Nitrile Hydrogenation

The nitrile group at the 3‑position of 5-(cyclopentyloxy)nicotinonitrile can be selectively hydrogenated over Raney nickel to yield 5-(cyclopentyloxy)nicotinamine, a direct precursor to cyclopentyloxy‑substituted neonicotinoid insecticide analogs . The cyclopentyloxy ether provides enhanced lipophilicity (logP ≈ 2.8 vs. ~0.96 for the 5‑methoxy analog) that may improve cuticular penetration in target insect species compared to smaller alkoxy neonicotinoid precursors. Agrochemical discovery teams evaluating nicotinoid chemotypes with differentiated resistance profiles should consider the 5‑cyclopentyloxy derivative for its unique balance of polarity and steric bulk relative to commercial neonicotinoid scaffolds .

Coordination Chemistry and Catalysis: Square‑Planar Cu(II) Complex Formation for Homogeneous Catalysis Screening

5-(Cyclopentyloxy)nicotinonitrile functions as a bidentate ligand for transition metals, forming a square‑planar Cu(II) complex ([Cu(C₁₁H₁₁N₂O)₂]²⁺) with a characteristic d–d absorption band at λₘₐₓ = 680 nm . This property enables its use in the construction of metal‑organic catalysts where the cyclopentyloxy group provides steric shielding of the metal center, potentially modulating catalytic turnover and enantioselectivity. The resulting complexes can be screened in homogeneous oxidation, cycloaddition, or cross‑coupling reactions, where the cyclopentyl steric profile offers differentiated catalytic performance compared to complexes derived from 5‑methoxy or 5‑unsubstituted nicotinonitrile ligands .

Quote Request

Request a Quote for 5-(Cyclopentyloxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.